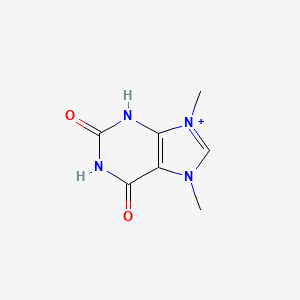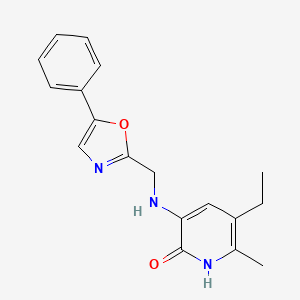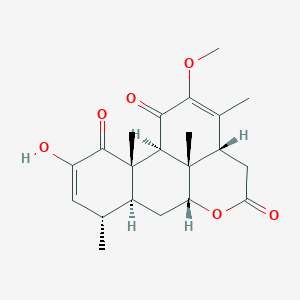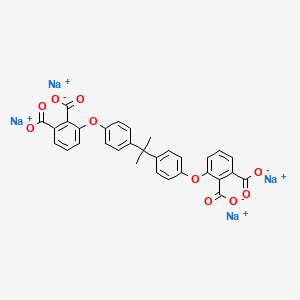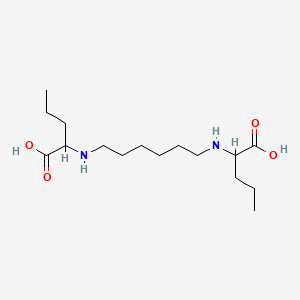
2-Methylethylbuphedrone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylethylbuphedrone hydrochloride is a chemical compound with the molecular formula C13H19NO.ClH and a molecular weight of 241.76 g/mol . It is a derivative of buphedrone, a stimulant belonging to the cathinone class. This compound is known for its psychoactive properties and is often used in scientific research to study its effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylethylbuphedrone hydrochloride typically involves the reaction of 2-methylphenylacetone with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product . The reaction mixture is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylethylbuphedrone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted derivatives.
Applications De Recherche Scientifique
2-Methylethylbuphedrone hydrochloride is widely used in scientific research for its psychoactive properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of 2-Methylethylbuphedrone hydrochloride involves its interaction with the central nervous system. The compound acts as a dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system . The compound also interacts with serotonin receptors, contributing to its psychoactive effects .
Comparaison Avec Des Composés Similaires
2-Methylethylbuphedrone hydrochloride is similar to other cathinone derivatives such as:
- Methcathinone
- Mephedrone
- Buphedrone
- Ethylone
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern and its unique pharmacological profile. The presence of the 2-methyl group on the phenyl ring and the ethylamine side chain contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
18267-89-5 |
|---|---|
Formule moléculaire |
C13H20ClNO |
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
2-(ethylamino)-1-(2-methylphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-12(14-5-2)13(15)11-9-7-6-8-10(11)3;/h6-9,12,14H,4-5H2,1-3H3;1H |
Clé InChI |
FDQFFMSSBSMXKL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC=CC=C1C)NCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


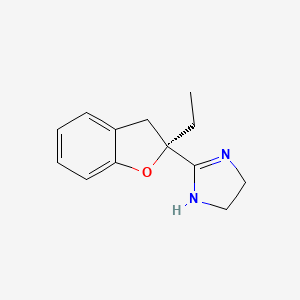
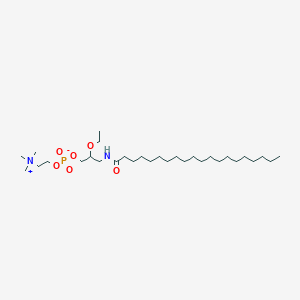

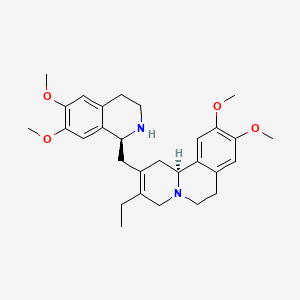

![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
